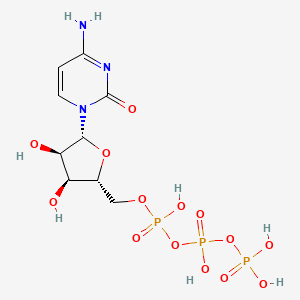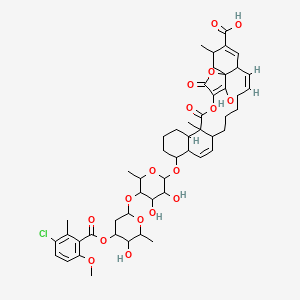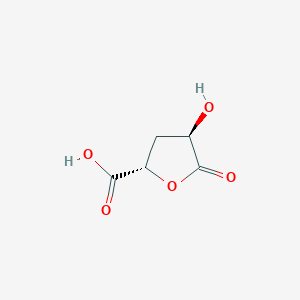
(R)-2-Chloro-β-hydroxybenzenepropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Chloro-β-hydroxybenzenepropanoic Acid is an organic compound that belongs to the class of carboxylic acids It features a chloro substituent on the benzene ring and a hydroxyl group on the β-carbon of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-β-hydroxybenzenepropanoic Acid typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the chlorination of β-hydroxybenzenepropanoic acid using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-β-hydroxybenzenepropanoic Acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
®-2-Chloro-β-hydroxybenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2-chloro-β-ketobenzenepropanoic acid.
Reduction: Formation of 2-chloro-β-hydroxybenzenepropanol.
Substitution: Formation of 2-hydroxy-β-hydroxybenzenepropanoic acid.
科学的研究の応用
®-2-Chloro-β-hydroxybenzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Chloro-β-hydroxybenzenepropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
2-Chloro-β-hydroxybenzenepropanoic Acid: Lacks the ®-configuration, which may result in different biological activities.
2-Hydroxy-β-hydroxybenzenepropanoic Acid: Lacks the chloro substituent, which affects its reactivity and applications.
2-Chloro-β-ketobenzenepropanoic Acid: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
®-2-Chloro-β-hydroxybenzenepropanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ®-configuration is particularly important for its interaction with chiral biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
40620-53-9 |
|---|---|
分子式 |
C₉H₉ClO₃ |
分子量 |
200.62 |
同義語 |
(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)




